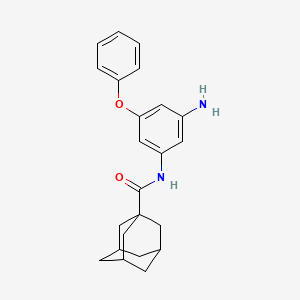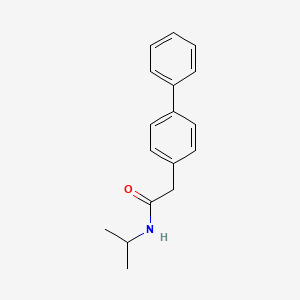![molecular formula C15H13BrN2O B5036095 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as BMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMPP is a synthetic compound that belongs to the class of chalcones. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or pathways involved in various biological processes. For example, 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain bacterial strains. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have low toxicity, which makes it a safe candidate for in vitro and in vivo studies. However, one limitation of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one. One potential area of investigation is the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one can inhibit the growth of cancer cells, and further research may help to elucidate the mechanisms involved. Another potential area of investigation is the compound's potential as an anti-inflammatory agent. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Further research may help to determine the compound's potential as a therapeutic agent for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 3-methyl-2-pyridinecarboxaldehyde with acetone in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. The compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(3-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-9-17-15(11)18-10-8-14(19)12-4-6-13(16)7-5-12/h2-10H,1H3,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVLWCLDMXCKZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![3-bromo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5036046.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
